cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride
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Overview
Description
cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes amino, difluoro, and hydroxy functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and difluoroacetic acid.
Formation of Intermediate: The initial step involves the reaction of methyl acetoacetate with difluoroacetic acid under acidic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrolysis and Esterification: The resulting compound undergoes hydrolysis followed by esterification to yield the final product, cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate hydrochloride: Similar structure but without the methyl group, affecting its steric properties and interactions.
Uniqueness
cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is unique due to the presence of both difluoro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO3.ClH/c1-6(11,5(7)8)3(9)4(10)12-2;/h3,5,11H,9H2,1-2H3;1H/t3-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRRUOSYRXIJFJ-QEUBVXLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@@H](C(=O)OC)N)(C(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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